molecular formula C6H8N2S3 B13076768 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol

5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol

Cat. No.: B13076768
M. Wt: 204.3 g/mol
InChI Key: LYACDTKBGSZTEX-UHFFFAOYSA-N
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Description

5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a synthetic derivative based on the versatile 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in pharmaceutical and materials research . The 1,3,4-thiadiazole core is known for its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with low toxicity, high in vivo stability, and diverse biological activities . This particular derivative features a 2-methylallylthio side chain, a functional group that can enhance lipophilicity and may serve as a reactive handle for further chemical functionalization, similar to other ω-haloalkylthio derivatives of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a recognized pharmacophore in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticonvulsant , antimicrobial , anticancer , and anti-inflammatory effects . The anticonvulsant activity of some 1,3,4-thiadiazoles is often linked to the GABA A pathway, where they may help prevent abnormal neuronal firing in the brain by facilitating chloride ion release . Furthermore, the thiol group at the 2-position and the substitutable sulfur atom at the 5-position make this class of compounds excellent ligands for metal complexation, leading to potential applications in catalysis and the development of functional materials . This compound is intended for research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this chemical as a key intermediate for synthesizing more complex molecules, such as Schiff bases or azo-dyes , or as a precursor for developing novel ligands in coordination chemistry . Its structural features make it a valuable building block for investigating new pharmacologically active compounds or functional materials.

Properties

Molecular Formula

C6H8N2S3

Molecular Weight

204.3 g/mol

IUPAC Name

5-(2-methylprop-2-enylsulfanyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C6H8N2S3/c1-4(2)3-10-6-8-7-5(9)11-6/h1,3H2,2H3,(H,7,9)

InChI Key

LYACDTKBGSZTEX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NNC(=S)S1

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole-2-thiol Core

The 1,3,4-thiadiazole-2-thiol scaffold is commonly prepared by cyclization reactions involving thiosemicarbazide derivatives and carbon disulfide under basic conditions. One representative method is:

  • Starting materials: Thiosemicarbazide and carbon disulfide
  • Reaction conditions:
    • Dissolve thiosemicarbazide in ethanol with potassium hydroxide as base
    • Add carbon disulfide dropwise
    • Heat under reflux for approximately 24 hours
    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 1,3,4-thiadiazole-2-thiol product
  • Yield and properties: Yields around 70-75%, with melting points typically in the range of 230-240 °C, indicating good purity and crystallinity.

This method is well-documented and provides a reliable route to the thiadiazole-2-thiol intermediate, which is critical for further functionalization.

Alkylation at the 5-Position with 2-Methylprop-2-en-1-yl Group

The characteristic sulfanyl substitution at the 5-position is introduced by nucleophilic substitution or alkylation of the thiol group with an appropriate alkyl halide or alkene derivative:

  • Typical reagents:
    • 5-Amino-1,3,4-thiadiazole-2-thiol or 1,3,4-thiadiazole-2-thiol as nucleophile
    • 2-Methylprop-2-en-1-yl halide (e.g., 2-methylallyl bromide or chloride) as electrophile
  • Reaction conditions:
    • Base such as potassium carbonate or sodium hydride to deprotonate the thiol group
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Reaction temperature: room temperature to moderate heating (25-80 °C)
    • Reaction time: several hours until completion monitored by thin-layer chromatography (TLC)
  • Work-up:
    • Quenching the reaction mixture with water
    • Extraction with organic solvents
    • Purification by recrystallization or chromatography
  • Yield: Typically moderate to good (60-80%) depending on reaction optimization.

This alkylation step yields the target compound 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol with the desired vinyl sulfanyl substitution.

Summary Table of Preparation Conditions

Step Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 Thiosemicarbazide + Carbon disulfide KOH, ethanol, reflux 24h, acidification 1,3,4-Thiadiazole-2-thiol 70-75 Classic cyclization
2 1,3,4-Thiadiazole-2-thiol + 2-methylallyl halide Base (K2CO3 or NaH), DMF/DMSO, RT-80 °C, several hours 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol 60-80 Alkylation of thiol group

Analytical Characterization

  • Melting point: Approximately 230-240 °C for the thiadiazole-2-thiol intermediate; the alkylated product’s melting point varies depending on purity and crystallinity.
  • Spectroscopic data:
    • FT-IR confirms the presence of thiol (-SH) and sulfanyl (-S-) groups.
    • ^1H-NMR shows characteristic vinyl protons of the 2-methylprop-2-en-1-yl group.
    • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
  • Elemental analysis: Matches theoretical values for C, H, N, and S content.

Chemical Reactions Analysis

Thiol-Specific Reactions

The thiol group at position 2 participates in oxidation, alkylation, and acylation reactions, forming derivatives with modified biological and chemical properties.

Oxidation to Disulfide

The thiol group oxidizes readily in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂), forming disulfide bonds. For example:
2R SH+H2O2R S S R+2H2O2\,\text{R SH}+\text{H}_2\text{O}_2\rightarrow \text{R S S R}+2\,\text{H}_2\text{O}
Disulfide derivatives, such as 2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole, have been structurally characterized and studied for their stability .

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields S-alkylated products:
R SH+R XBaseR S R +HX\text{R SH}+\text{R X}\xrightarrow{\text{Base}}\text{R S R }+\text{HX}
This pathway is critical for modifying lipophilicity and enhancing antimicrobial activity .

Acylation

Acyl chlorides react with the thiol group to form thioesters:
R SH+R COClR S CO R +HCl\text{R SH}+\text{R COCl}\rightarrow \text{R S CO R }+\text{HCl}
Thioesters are intermediates in further functionalization for pharmaceutical applications.

Thioether-Specific Reactions

The allyl thioether group at position 5 undergoes oxidation and substitution reactions.

Oxidation to Sulfoxide/Sulfone

Oxidizing agents like meta-chloroperbenzoic acid (mCPBA) convert the thioether to sulfoxide or sulfone derivatives:
R S R mCPBAR S O R Excess mCPBAR SO2 R \text{R S R }\xrightarrow{\text{mCPBA}}\text{R S O R }\xrightarrow{\text{Excess mCPBA}}\text{R SO}_2\text{ R }
These modifications alter electronic properties and binding affinity to biological targets .

Condensation Reactions

The thiadiazole ring facilitates condensation with aldehydes or ketones, forming Schiff bases. For example:
R C O R +H2N R R C N R R +H2O\text{R C O R }+\text{H}_2\text{N R }\rightarrow \text{R C N R R }+\text{H}_2\text{O}
Such reactions are pivotal in synthesizing antimicrobial and anticonvulsant derivatives .

Redox Reactions

The compound exhibits redox activity due to sulfur moieties, participating in electron-transfer processes. Thiol-thione tautomerism has been observed in similar structures, influencing reactivity:
R SHR SH+\text{R SH}\leftrightarrow \text{R S}^-\text{H}^+
This property is exploited in catalysis and sensor applications .

Comparative Reaction Profiles

Reaction Type Reagents/Conditions Product Applications
Thiol OxidationH₂O₂, I₂, O₂Disulfide derivativesStabilization, dimerization
Thiol AlkylationAlkyl halides, K₂CO₃S-Alkylated thiadiazolesEnhanced bioavailability
Thioether OxidationmCPBA, H₂O₂Sulfoxide/sulfone derivativesTuning electronic properties
CondensationAldehydes, acid catalystsSchiff base complexesAntimicrobial agents

Key Research Findings

  • Antimicrobial Activity : Alkylation and acylation products show enhanced efficacy against Mycobacterium smegmatis (MIC: 26.46 μg/mL) .

  • Structural Stability : Disulfide derivatives exhibit high thermal stability, confirmed by X-ray crystallography .

  • Electron-Withdrawing Effects : Sulfone derivatives demonstrate increased electrophilicity, improving interactions with biological targets .

This compound’s reactivity is central to its versatility in medicinal and materials chemistry. Further studies optimizing reaction conditions (e.g., solvent polarity, temperature) could expand its synthetic utility.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol exhibits significant antimicrobial activity. Studies have shown that derivatives of thiadiazole compounds often possess antibacterial and antifungal properties, making them candidates for pharmaceutical development. For example:

  • Case Study 1 : A study demonstrated that thiadiazole derivatives exhibited potent activity against various bacterial strains, suggesting their potential as lead compounds for developing new antimicrobial agents.

Antitumor Applications

The compound also shows promise in anticancer research. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Case Study 2 : In vitro assays revealed that certain thiadiazole derivatives could induce apoptosis in cancer cells by targeting specific signaling pathways.

Anti-inflammatory Effects

Emerging research suggests potential anti-inflammatory effects of the compound. This aspect is crucial for developing therapeutic agents aimed at inflammatory diseases.

Agricultural Applications

Beyond its pharmaceutical potential, 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol may also find applications in agriculture:

  • Fungicidal Properties : The compound has been explored for its efficacy as a fungicide. Its ability to inhibit fungal growth could make it valuable in crop protection strategies.

Mechanism of Action

The mechanism of action of 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,3,4-thiadiazole derivatives allows for extensive comparisons. Below is an analysis of key analogues:

Table 1: Structural and Functional Comparison

Compound Name Position 5 Substituent Position 2 Group Key Properties/Activities Reference
Target Compound 2-Methylprop-2-en-1-ylsulfanyl Thiol Antimicrobial activity; moderate lipophilicity
5-(Cyclohexylamino)-1,3,4-thiadiazole-2-thiol Cyclohexylamino Thiol Anticandidal activity; enhanced solubility due to polar amino group
5-(Ethylthio)-1,3,4-thiadiazol-2-amine Ethylsulfanyl Amine Lower molecular weight; antibacterial potential
5-(5-Fluoro-2-nitrophenyl)-1,3,4-thiadiazole-2-thiol Aryl (fluoro-nitrobenzene) Thiol Enhanced antibacterial activity; electron-withdrawing nitro group
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol 4-Fluorobenzylamino Thiol Improved pharmacokinetics due to aromatic fluorination
5-Methyl-1,3,4-thiadiazole-2-thiol Methyl Thiol Simpler structure; lower melting point (134–178°C)

Structural and Electronic Differences

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, enhancing reactivity in nucleophilic environments. Conversely, electron-donating groups (e.g., alkyl or amino) may improve solubility .
  • Functional Group Variability : The presence of a thiol vs. amine at position 2 influences hydrogen-bonding capacity and redox activity. Thiols can form disulfide bridges, critical for stabilizing protein interactions .

Physicochemical Properties

  • Melting Points : Simpler derivatives like 5-methyl-1,3,4-thiadiazole-2-thiol melt at 134–178°C, while bulkier substituents (e.g., aryl or methallyl) reduce crystallinity, lowering melting points .

Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Size and Activity : Larger substituents (e.g., methallyl) improve antimicrobial activity but may reduce solubility. For instance, 5-(2-nitrophenyl)- derivatives show higher efficacy than methyl-substituted analogues .
  • Role of Thiol Group : Derivatives retaining the thiol moiety at position 2 consistently exhibit stronger antibacterial activity, likely due to thiol-disulfide exchange mechanisms .
  • Hybrid Derivatives : Incorporating thiadiazole-thiol groups into larger pharmacophores (e.g., lincomycin or benzimidazole hybrids) enhances target specificity and reduces cytotoxicity .

Notes

Synthesis Challenges : Bulky substituents at position 5 can complicate purification, as seen in the low yield (19%) of 5-(5-fluoro-2-nitrophenyl)- derivatives .

Toxicity Considerations : Nitro-containing derivatives, while potent, may exhibit higher cytotoxicity, necessitating structural optimization .

Computational Insights: Molecular docking studies (using tools like AutoDock) suggest that methallyl-substituted thiadiazoles exhibit favorable binding to bacterial enoyl-acyl carrier protein reductase (FabI) .

Biological Activity

5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. The 1,3,4-thiadiazole scaffold is particularly significant due to its wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Anticonvulsant

The presence of functional groups on the thiadiazole ring can enhance its biological efficacy and selectivity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit considerable antimicrobial properties. The compound 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismsMIC (μg/mL)Reference
5-ThiadiazoleE. coli, S. aureus32.6
5-ThiadiazolePseudomonas aeruginosa47.5
5-ThiadiazoleA. niger, C. albicansModerate

The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria as well as some fungal strains.

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that compounds similar to 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving a series of thiadiazole derivatives, compounds with similar structures exhibited IC50 values below 10 μM against several cancer cell lines. This indicates a strong potential for development as anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles have been documented in various studies. The compound has been shown to reduce inflammation markers in rodent models, suggesting its potential in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CompoundModel UsedResultReference
Thiadiazole DerivativeRodent modelSignificant reduction in inflammation markers

Anticonvulsant Activity

The anticonvulsant activity of thiadiazoles is another area of interest. Some derivatives have demonstrated effectiveness comparable to standard anticonvulsants like phenytoin and carbamazepine in animal models.

Case Study: Anticonvulsant Properties

A study reported that certain substituted thiadiazoles exhibited protective effects against induced seizures in mice with ED50 values indicating their potency .

Q & A

Q. What are the standard synthetic routes for preparing 5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol?

  • Methodological Answer : The synthesis typically involves a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole-2-thiol core .

S-Alkylation : The thiol group undergoes nucleophilic substitution with 2-methylprop-2-en-1-yl halides (e.g., bromide or chloride) in alkaline conditions. Ultrasound-assisted alkylation can enhance reaction efficiency by reducing time and improving yields (e.g., 70–85% yields reported for analogous compounds) .
Key Considerations :

  • Solvent choice (ethanol, DMF) and temperature (reflux vs. room temperature) influence reaction kinetics.
  • Purification via recrystallization or column chromatography ensures product purity.

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H NMR : Confirms substitution patterns and alkyl chain integration (e.g., δ 1.6–1.8 ppm for methyl groups, δ 5.2–5.4 ppm for allylic protons) .
  • IR Spectroscopy : Identifies thiol (-SH, ~2550 cm⁻¹) and thiadiazole ring (C=N, ~1600 cm⁻¹) functional groups .
  • Elemental Analysis : Validates stoichiometric composition (C, H, N, S) within ±0.4% deviation .
  • TLC/HPLC : Monitors reaction progress and purity (>95% threshold recommended) .

Q. What biological activities have been reported for structurally similar 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Analogous compounds exhibit diverse activities:
  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
  • Anticonvulsant : ED₅₀ values <100 mg/kg in rodent models, attributed to GABA modulation .
  • Anti-inflammatory : 50–70% reduction in carrageenan-induced edema (vs. 80% for indomethacin) .
    Note : Substituent effects (e.g., alkyl chain length, aromatic groups) significantly modulate activity profiles.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound during alkylation?

  • Methodological Answer : Optimization strategies include:
  • Ultrasound Assistance : Reduces reaction time from 6–8 hours to 1–2 hours and improves yields by 15–20% via cavitation-enhanced mixing .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkyl halide reactivity in biphasic systems .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like disulfide formation.
    Data-Driven Example :
ConditionYield (%)Purity (%)
Standard reflux6592
Ultrasound, 45°C8298

Q. What computational methods are used to predict the biological activity of novel thiadiazole derivatives?

  • Methodological Answer :
  • Molecular Docking : Screens interactions with target proteins (e.g., carbonic anhydrase II for anticonvulsants). Autodock Vina or Schrödinger Suite predicts binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
  • PASS Algorithm : Predicts antiproliferative/anticonvulsant potential via structural descriptors (Pa > 0.7 indicates high probability) .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Resolves bond lengths (e.g., C-S = 1.74–1.78 Å) and dihedral angles (e.g., 46.3° between thiadiazole rings) .
  • SHELX Refinement : Iteratively models thermal parameters and occupancy factors to achieve R-factors < 0.05 .
  • ORTEP Visualization : Confirms spatial arrangements (e.g., planar vs. twisted conformers) critical for drug-receptor interactions .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may arise from:
    • Assay Variability : Broth microdilution vs. agar diffusion methods.
    • Substituent Effects : Electron-withdrawing groups enhance activity against Gram-negative strains .

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